molecular formula C15H19N3S B12713080 Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- CAS No. 131645-65-3

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)-

Cat. No.: B12713080
CAS No.: 131645-65-3
M. Wt: 273.4 g/mol
InChI Key: AKFJHUREZCFDBB-JTQLQIEISA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- is a complex heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core. The presence of a thione group and a cyclopropylmethyl substituent further distinguishes it from other benzodiazepines. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an imidazole derivative with a benzodiazepine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions throughout the process. Continuous flow synthesis also offers advantages in terms of safety, as it minimizes the handling of hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to remove the thione group, resulting in a corresponding thiol derivative.

    Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst .

Major Products

The major products formed from these reactions include sulfoxide or sulfone derivatives from oxidation, thiol derivatives from reduction, and various substituted derivatives from substitution reactions.

Scientific Research Applications

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. Additionally, the compound may interact with other molecular targets, such as ion channels and enzymes, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.

    Nitrazepam: A benzodiazepine with hypnotic and sedative properties.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- is unique due to its imidazo ring fused to the benzodiazepine core, the presence of a thione group, and the cyclopropylmethyl substituent

Properties

CAS No.

131645-65-3

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

(11S)-10-(cyclopropylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C15H19N3S/c1-10-7-18-14-12(9-17(10)8-11-5-6-11)3-2-4-13(14)16-15(18)19/h2-4,10-11H,5-9H2,1H3,(H,16,19)/t10-/m0/s1

InChI Key

AKFJHUREZCFDBB-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN2C3=C(CN1CC4CC4)C=CC=C3NC2=S

Canonical SMILES

CC1CN2C3=C(CN1CC4CC4)C=CC=C3NC2=S

Origin of Product

United States

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